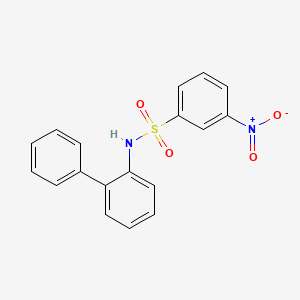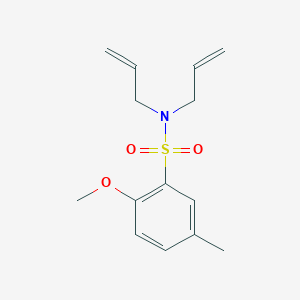
N-2-biphenylyl-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-3-nitrobenzenesulfonamide, also known as NBD-BSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been used as a fluorescent probe for the detection of protein conformational changes. NBD-BSA has a unique chemical structure that allows it to bind to specific amino acid residues in proteins, making it a valuable tool for studying protein structure and function.
作用機序
The mechanism of action of N-2-biphenylyl-3-nitrobenzenesulfonamide involves its binding to specific amino acid residues in proteins. The compound contains a nitrobenzene group that acts as a fluorophore, allowing it to emit fluorescence when excited by light. When N-2-biphenylyl-3-nitrobenzenesulfonamide binds to a protein, the fluorophore is positioned in close proximity to the amino acid residues, resulting in a change in the fluorescence emission. This change in fluorescence can be used to monitor conformational changes in the protein.
Biochemical and Physiological Effects
N-2-biphenylyl-3-nitrobenzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been widely used in laboratory experiments without any reported adverse effects.
実験室実験の利点と制限
One of the main advantages of using N-2-biphenylyl-3-nitrobenzenesulfonamide in laboratory experiments is its ability to monitor protein conformational changes in real-time. The compound is highly sensitive and can detect even small changes in protein structure. It is also relatively easy to use and can be incorporated into a wide range of experimental setups.
However, there are also some limitations to using N-2-biphenylyl-3-nitrobenzenesulfonamide. One limitation is that it can only be used to study proteins that contain specific amino acid residues that are capable of binding to the compound. Additionally, the compound's fluorescence emission can be affected by factors such as pH and temperature, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving N-2-biphenylyl-3-nitrobenzenesulfonamide. One area of research could focus on developing new derivatives of the compound that can bind to a wider range of amino acid residues in proteins. Another area of research could focus on developing new experimental techniques that can better control the factors that affect the compound's fluorescence emission. Additionally, research could focus on using N-2-biphenylyl-3-nitrobenzenesulfonamide to study the conformational changes of proteins in living cells, which could provide valuable insights into the mechanisms of cellular processes.
合成法
The synthesis of N-2-biphenylyl-3-nitrobenzenesulfonamide involves several steps, including the reaction of 2-nitrobenzenesulfonamide with biphenyl-2-ylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid to produce N-2-biphenylyl-3-nitrobenzenesulfonamide. The synthesis method has been well-established and is relatively simple, making it a cost-effective way to produce the compound.
科学的研究の応用
N-2-biphenylyl-3-nitrobenzenesulfonamide has been widely used in scientific research to study protein structure and function. It has been used as a fluorescent probe to monitor protein conformational changes, protein-protein interactions, and protein-ligand interactions. N-2-biphenylyl-3-nitrobenzenesulfonamide has also been used to study the kinetics of protein folding and unfolding, as well as the stability of proteins under different conditions.
特性
IUPAC Name |
3-nitro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-20(22)15-9-6-10-16(13-15)25(23,24)19-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJXNIMOXDYGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)
![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)

![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)
![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)

![2-chloro-N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4934410.png)